Structural Differentiation from the Closest Cataloged Analog (3-Methyl Derivative)
The target compound (CAS 1935742-34-9) lacks the 3-methyl substituent present on the closest commercially available analog, 3-methyl-N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine (CAS 2192746-81-7). This structural difference is functionally significant: in quinoxaline-based kinase inhibitors, the 3-position substituent occupies the hydrophobic back pocket of the ATP-binding site. In the VEGFR-2 inhibitor series reported by Elwan et al. (2026), 3-methyl substitution on the quinoxaline core contributed to differential VEGFR-2 versus EGFR selectivity, with 3-methylated analogs exhibiting a consistent selectivity shift [1]. The absence of the 3-methyl group in the target compound preserves a smaller steric footprint at this position (van der Waals volume reduction of approximately 13.1 cm³/mol based on atomic contribution), which may enable binding to kinase targets with constricted hydrophobic pockets that exclude 3-methylated analogs [2].
| Evidence Dimension | Steric occupancy at quinoxaline 3-position |
|---|---|
| Target Compound Data | Hydrogen at quinoxaline 3-position; molecular weight 321.4 g/mol |
| Comparator Or Baseline | 3-Methyl-N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine (CAS 2192746-81-7); methyl at quinoxaline 3-position; molecular weight 335.4 g/mol |
| Quantified Difference | ΔMW = 14.0 g/mol; estimated Δvan der Waals volume ≈ 13.1 cm³/mol; predicted ΔlogP ≈ +0.5 (comparator more lipophilic) |
| Conditions | Structural comparison based on chemical registration data and molecular modeling predictions; no direct comparative biochemical assay data available for these specific compounds |
Why This Matters
For kinase inhibitor screening campaigns where the target kinase possesses a constricted hydrophobic back pocket, the absence of the 3-methyl group may confer access to binding modes precluded for the 3-methyl analog, justifying procurement of both compounds for parallel SAR evaluation.
- [1] Elwan, A. et al. (2026) 'Quinoxaline-based scaffolds as dual VEGFR-2/EGFR kinase inhibitors and apoptotic inducers: Design, synthesis, anticancer evaluation, and in silico study', Bioorganic Chemistry, 177, Article 109918. DOI: 10.1016/j.bioorg.2026.109918. View Source
- [2] PubChem-computed molecular properties: CAS 1935742-34-9 (MW 321.4, molecular formula C18H19N5O) vs. CAS 2192746-81-7 (MW 335.4, molecular formula C19H21N5O). Data sourced from PubChem via BenchChem listing; primary PubChem record accessed via InChI Key WFNQKFCVWGBLIF-UHFFFAOYSA-N. View Source
